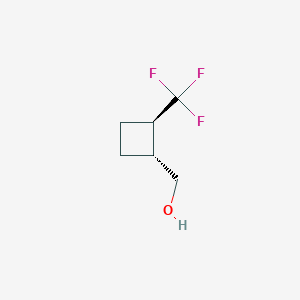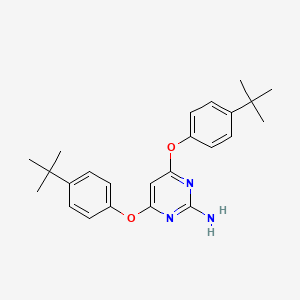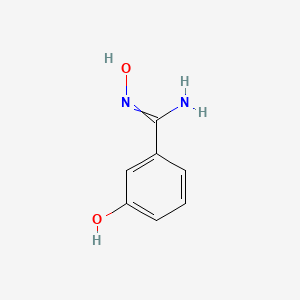
((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclobutyl alcohol derivative with a trifluoromethyl group attached to it. It has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol is not fully understood. However, it has been suggested that this compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. By inhibiting COX-2, ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol may reduce inflammation and pain.
Biochemical and physiological effects:
((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, the biochemical and physiological effects of this compound in humans are not fully understood.
Advantages and Limitations for Lab Experiments
One of the advantages of ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol is its potential as a chiral building block for the synthesis of various compounds. However, one of the limitations of this compound is its low yield, which can make it difficult to obtain large quantities for use in lab experiments.
Future Directions
There are several future directions for research on ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol. One direction is to further study its potential as an anti-inflammatory and analgesic agent in humans. Another direction is to investigate its potential as a treatment for Alzheimer's disease in humans. Additionally, further studies are needed to understand the mechanism of action of this compound and to develop more efficient methods for its synthesis. Finally, ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol could be studied as a potential building block for the synthesis of new materials and polymers.
Synthesis Methods
The synthesis of ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol has been achieved using various methods. One of the most commonly used methods involves the reaction of cyclobutanone with trifluoromethyl magnesium bromide, followed by reduction of the resulting ketone with lithium aluminum hydride. Another method involves the reaction of cyclobutanone with trifluoromethyl iodide, followed by reduction with sodium borohydride. The yield of the compound using these methods has been reported to be around 50-60%.
Scientific Research Applications
((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential as a treatment for Alzheimer's disease. In material science, this compound has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, this compound has been used as a chiral building block for the synthesis of various compounds.
properties
IUPAC Name |
[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c7-6(8,9)5-2-1-4(5)3-10/h4-5,10H,1-3H2/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNELXNFCOQHLOB-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2593678.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide](/img/structure/B2593679.png)
![4-butyl-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2593680.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2593683.png)

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2593685.png)

![N-[(4-Benzylthiomorpholin-3-yl)methyl]prop-2-enamide](/img/structure/B2593688.png)

